Product packaging for Methyl 2-phenylsulfinylacetate(Cat. No.:CAS No. 14090-83-6)

Methyl 2-phenylsulfinylacetate

Cat. No.: B083254
CAS No.: 14090-83-6
M. Wt: 198.24 g/mol
InChI Key: JPPXZUDQIXZLIL-UHFFFAOYSA-N
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Description

The α-sulfinyl ester moiety is a key functional group in synthetic chemistry, valued for its ability to activate the α-carbon for various transformations. These compounds are typically prepared through the oxidation of the corresponding α-thioester, which can be synthesized by the substitution of an α-bromo ester with a thiol. researchgate.netelsevierpure.com The sulfoxide (B87167) group is a powerful electron-withdrawing group, rendering the adjacent α-protons acidic and thus readily removable by a base to form a stabilized carbanion.

This carbanion can then participate in a wide array of carbon-carbon bond-forming reactions, including alkylations and aldol-type condensations. nih.govvaia.com Furthermore, the sulfinyl group is a chiral auxiliary, which allows for the diastereoselective synthesis of new stereocenters. The resulting sulfoxide products can be transformed into other functional groups; for instance, reductive cleavage of the carbon-sulfur bond can yield a desulfurized product, while thermal elimination (syn-elimination) of the sulfoxide provides a route to α,β-unsaturated esters.

Recent advancements have highlighted the utility of α-sulfinyl esters in enzymatic resolutions to obtain highly enantiopure compounds. researchgate.netelsevierpure.com These resolved α-sulfinyl esters and their corresponding carboxylic acids are valuable precursors for further synthetic manipulations, such as decarboxylative halogenations and cross-coupling reactions, leading to a diverse range of functionalized sulfoxides. researchgate.net Their role as precursors to lithium and magnesium carbenoids for the stereospecific homologation of boronic esters further underscores their importance in building complex molecular architectures. acs.org

Methyl 2-phenylsulfinylacetate, with the chemical formula C₉H₁₀O₃S, is a specific and widely used member of the α-sulfinyl ester class. cookechem.com Historically, its utility was recognized in its capacity to act as a synthetic equivalent for a vinyl organometallic species. cookechem.com Its development has led to its application as a key intermediate in the industrial synthesis of pharmaceuticals, such as the wake-promoting agent modafinil. google.com A patented industrial-scale synthesis involves the oxidation of methyldiphenylmethylthioacetate, which is itself derived from benzhydrol and methyl thioglycolate. google.com

The significance of this compound lies in the reactivity of its α-carbon. The presence of the phenylsulfinyl group facilitates the formation of a nucleophilic carbanion that can engage in various conjugate additions. A notable application is its use in Michael additions to alkyl vinyl ketones, a reaction that provides a pathway for the synthesis of various α,β-unsaturated δ-lactones. oup.comoup.com For instance, the reaction with specific alkyl vinyl ketones in the presence of a phosphine (B1218219) catalyst has been successfully employed to synthesize racemic massoia lactone. oup.com

Furthermore, this compound is a substrate in Pummerer-type reactions. researchgate.netnih.gov The classical Pummerer rearrangement involves the conversion of a sulfoxide into an α-acyloxy thioether in the presence of an anhydride (B1165640) activator. wikipedia.org However, in what is termed an "interrupted Pummerer reaction," the intermediate thionium (B1214772) ion can be trapped by other nucleophiles. For this compound, activation with potent electrophiles like trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O) is crucial. nih.gov Activation with Tf₂O in the presence of a propargyl silane (B1218182) leads to an allenylsulfonium salt intermediate, which rearranges to yield ortho-propargylated sulfide (B99878) products, bypassing the classical Pummerer pathway. nih.gov This reactivity showcases the compound's emerging role in developing novel, metal-free carbon-carbon bond-forming strategies.

Physicochemical Properties of this compound

The fundamental physical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification in a laboratory setting.

PropertyValueReference
Molecular Formula C₉H₁₀O₃S cookechem.com
Molecular Weight 198.24 g/mol cookechem.com
Melting Point 52-54 °C cookechem.com
Boiling Point 130-131 °C at 0.5 mmHg cookechem.com
CAS Number 14090-83-6 cookechem.com
EINECS Number 237-936-6 cookechem.com

Research Findings: Michael Addition for Lactone Synthesis

The following table details the results from a study on the synthesis of α,β-unsaturated δ-lactones via the Michael addition of methyl (phenylsulfinyl)acetate to various alkyl vinyl ketones. This reaction highlights a key application of the title compound in constructing heterocyclic systems.

Alkyl Vinyl KetoneProduct (α,β-Unsaturated δ-Lactone)Overall YieldReference
Pentyl vinyl ketoneRacemic Massoia Lactone49% oup.com
General Alkyl Vinyl KetonesVarious α,β-unsaturated δ-lactonesNot specified oup.comoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3S B083254 Methyl 2-phenylsulfinylacetate CAS No. 14090-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzenesulfinyl)acetate
Source PubChem
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InChI

InChI=1S/C9H10O3S/c1-12-9(10)7-13(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPXZUDQIXZLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930939
Record name Methyl (benzenesulfinyl)acetate
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Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14090-83-6
Record name Methyl 2-(phenylsulfinyl)acetate
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Record name Methyl (phenylsulphinyl)acetate
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Record name Methyl (benzenesulfinyl)acetate
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Record name Methyl (phenylsulphinyl)acetate
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Synthetic Strategies for Methyl 2 Phenylsulfinylacetate and Its Congeners

Classical and Evolving Preparation Methods

The preparation of methyl 2-phenylsulfinylacetate has traditionally relied on the oxidation of the corresponding sulfide (B99878), methyl 2-phenylthioacetate. Over time, these methods have been refined to improve yield and selectivity.

Oxidative Routes from Sulfides

The most direct and common approach to this compound is the oxidation of its sulfide precursor, methyl 2-phenylthioacetate. This transformation can be achieved using a variety of oxidizing agents. A general and practical method involves the use of an oxidant in a suitable solvent, where the chemoselectivity of the reaction can be controlled by factors such as reaction temperature. For instance, a switchable synthesis of aryl sulfoxides and sulfones has been developed where the oxidation of sulfides with O2/air can be directed towards the sulfoxide (B87167) at a lower temperature, while higher temperatures favor the formation of the sulfone nih.govresearchgate.netfigshare.com.

Hydrogen peroxide is a commonly used, environmentally benign oxidant for this purpose. The reaction is often carried out in the presence of a catalyst to enhance its efficiency and selectivity, minimizing over-oxidation to the corresponding sulfone.

Alternative Synthetic Approaches to the Sulfinylacetate Scaffold

While oxidation of the sulfide is the predominant method, alternative strategies for constructing the sulfinylacetate scaffold have been explored. One such approach involves the reaction of a sulfenate anion with an appropriate electrophile. This method allows for the formation of the carbon-sulfur bond of the sulfoxide directly.

Another less common but viable route is the Pummerer reaction of a sulfoxide bearing an α-leaving group, which can be manipulated to introduce the acetate moiety. Furthermore, the development of thiol-free synthetic methods provides a different pathway, avoiding the use of often malodorous thiols. One-pot methods for the direct synthesis of sulfides and their subsequent oxidation to sulfoxides from benzyl (B1604629) bromides in the presence of potassium thioacetate and an oxidant like Oxone® have been reported.

Catalytic Methodologies in this compound Synthesis

The development of catalytic methods, particularly for the asymmetric synthesis of chiral sulfoxides, has been a major focus of research. These methods offer the potential for high enantioselectivity and efficiency.

Organocatalytic Sulfoxidation

Organocatalysis has emerged as a powerful tool for the asymmetric oxidation of sulfides. Chiral organic molecules can catalyze the enantioselective transfer of an oxygen atom from an oxidant to the sulfur atom of methyl 2-phenylthioacetate. While specific data for the organocatalytic oxidation of methyl 2-phenylthioacetate is not extensively detailed in readily available literature, the general principles have been established with similar substrates like methyl phenyl sulfide.

For example, chiral BINOL-phosphates and fructose-derived N-substituted oxazolidinone ketones (Shi catalysts) have been employed for the sulfoxidation of sulfides using hydrogen peroxide as the oxidant. These catalysts facilitate the formation of enantioenriched sulfoxides. The enantioselectivity of these reactions is often dependent on the structure of the catalyst and the reaction conditions.

Metal-Catalyzed Oxidations

A wide array of metal complexes has been investigated as catalysts for the asymmetric oxidation of sulfides to sulfoxides. Titanium and vanadium complexes, in particular, have been extensively studied and have shown considerable success in achieving high enantioselectivity.

The pioneering work in this area involved the use of a chiral titanium complex, often referred to as the Kagan-Modena catalyst, which consists of Ti(OiPr)4, diethyl tartrate (DET), and a hydroperoxide oxidant. This system has been successfully applied to the asymmetric oxidation of various aryl alkyl sulfides.

Vanadium complexes with chiral Schiff base ligands have also proven to be effective catalysts for the enantioselective oxidation of sulfides with hydrogen peroxide. The catalytic activity and the enantioselectivity of these systems are influenced by the structure of the ligand and the reaction parameters.

More recently, dicopper complexes have been shown to mimic the activity of tyrosinase, catalyzing the sulfoxidation of methyl aryl sulfides with a preference for one enantiomer mdpi.com. The reaction proceeds via an oxygen transfer from a Cu2O2 intermediate to the sulfide mdpi.com.

Below is a table summarizing representative results for the metal-catalyzed asymmetric sulfoxidation of thioanisole (methyl phenyl sulfide), a close analog of methyl 2-phenylthioacetate, which provides insight into the potential of these catalytic systems.

Catalyst SystemOxidantSubstrateConversion (%)Enantiomeric Excess (ee, %)
Chiral Salen Ti(IV) ComplexH2O2Thioanisoleup to 99up to 99
Chiral Vanadium(V) ComplexH2O2ThioanisoleHighHigh
[Cu2(mXPhI)]4+HydroxylamineThioanisole-up to 30 (S)

Note: The data presented is for thioanisole as a representative substrate and is indicative of the potential for these catalyst systems in the asymmetric oxidation of methyl 2-phenylthioacetate.

Mechanistic Pathways and Reactivity Profiles of Methyl 2 Phenylsulfinylacetate

Enolate Chemistry and Carbanion Generation from Methyl 2-phenylsulfinylacetate

The presence of both a carbonyl group and a sulfinyl group significantly enhances the acidity of the α-protons in this compound, facilitating the formation of a stabilized carbanion or enolate. This reactivity is central to its utility in carbon-carbon bond-forming reactions.

Factors Influencing Anion Stability and Reactivity

The stability of the carbanion generated from this compound is a consequence of the delocalization of the negative charge onto both the carbonyl oxygen and the sulfoxide (B87167) oxygen. The electron-withdrawing nature of the adjacent ester and sulfinyl groups disperses the negative charge, thereby stabilizing the conjugate base. siue.edu The geometry of the resulting enolate can influence the stereochemical outcome of its subsequent reactions. The relative orientation of the substituents on the sulfur atom and the enolate double bond can direct the approach of electrophiles.

The reactivity of the enolate is that of a soft nucleophile, capable of reacting with a variety of electrophiles at the α-carbon. The choice of base, solvent, and reaction temperature can influence the regioselectivity and stereoselectivity of these reactions.

Base-Mediated Transformations

The deprotonation of this compound is typically achieved using a strong, non-nucleophilic base to avoid competing reactions at the ester carbonyl. Common bases for this purpose include lithium diisopropylamide (LDA) and sodium hydride. The choice of base can impact the aggregation state and reactivity of the resulting enolate.

Once formed, the enolate can participate in a range of transformations, including:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds at the α-position. The stereoselectivity of this process can often be controlled by the chiral sulfinyl group.

Aldol Reactions: Addition to aldehydes and ketones to form β-hydroxy sulfoxides.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

The general scheme for base-mediated alkylation is as follows:

Scheme 1: General representation of the base-mediated alkylation of this compound.

Sulfoxide Reduction and Desulfinylation Reactions

The sulfinyl group in this compound can undergo reduction to the corresponding sulfide (B99878) or be completely removed through desulfinylation reactions, providing access to different classes of compounds.

Chemoselective Reduction of the Sulfinyl Group

The reduction of the sulfoxide moiety in this compound to a sulfide can be achieved using various reducing agents. The chemoselective reduction of sulfoxides in the presence of other functional groups like esters is a key consideration. Reagents such as titanium(IV) iodide, combinations of triflic anhydride (B1165640) and sodium iodide, or samarium(II) iodide have been used for the reduction of sulfoxides. While specific conditions for this compound are not widely reported, general methods for sulfoxide reduction are applicable. For instance, some enzymatic methods have been shown to be highly chemoselective in reducing sulfoxides over other reducible functional groups like aldehydes. cuni.cz

A general representation of the reduction is:

Scheme 2: General reduction of the sulfinyl group in this compound.

Mechanistic Insights into Desulfinylation Processes

Desulfinylation, the complete removal of the sulfinyl group, is a crucial transformation that enhances the synthetic utility of β-keto sulfoxides. This process typically occurs under thermal conditions or can be promoted by various reagents. The mechanism often involves the formation of a transient sulfenic acid intermediate.

For β-keto sulfoxides, thermal desulfinylation can proceed through a six-membered cyclic transition state, leading to the formation of an enol and sulfenic acid, which then decomposes. The exact mechanism can be influenced by the structure of the sulfoxide and the reaction conditions.

Sigmatropic Rearrangements Involving the Sulfinyl Moiety

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org While the most well-known sigmatropic rearrangements involving sulfoxides, such as the cuni.czimperial.ac.uk-Mislow-Evans rearrangement, typically require an allylic sulfoxide, other types of rearrangements can be considered for non-allylic systems like this compound.

One such relevant transformation is the Pummerer rearrangement . This reaction occurs when a sulfoxide with an α-hydrogen is treated with an activating agent, such as acetic anhydride. The reaction proceeds through a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. In the case of this compound, this could potentially lead to the formation of an α-acyloxy sulfide derivative.

The generalized mechanism for a Pummerer-type reaction is initiated by the acylation of the sulfoxide oxygen, followed by elimination to form the electrophilic thionium ion.

Scheme 3: Plausible Pummerer-type rearrangement of this compound.

Electrophilic and Nucleophilic Interactions

This compound possesses a unique structural framework that gives rise to a rich and varied reactivity profile. The presence of the sulfoxide and ester functionalities activates the α-carbon, making it a key center for both nucleophilic and electrophilic interactions. This section explores the mechanistic underpinnings of its reactions with various chemical entities.

The carbon atom positioned between the sulfoxide and the ester groups (the α-carbon) in this compound is acidic. This increased acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate ion. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen of the ester carbonyl. masterorganicchemistry.comlibretexts.org

Due to this nucleophilicity, the enolate of this compound readily participates in nucleophilic substitution reactions with electrophiles, such as alkyl halides. ucalgary.ca The reaction typically proceeds via an SN2 (substitution nucleophilic bimolecular) mechanism. ucalgary.ca In this concerted step, the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, simultaneously displacing the halide leaving group. ucalgary.ca This process is highly effective for introducing alkyl groups at the α-position and is most efficient with primary and methyl halides, which are less sterically hindered. ucalgary.camnstate.edu

The general mechanism involves two key steps:

Enolate Formation: An appropriate base (e.g., lithium diisopropylamide - LDA, sodium ethoxide) abstracts the acidic α-hydrogen to form the nucleophilic enolate. ucalgary.cabham.ac.uk

Nucleophilic Attack: The enolate attacks the alkyl halide in an SN2 fashion, forming a new carbon-carbon bond. ucalgary.ca

Table 1: Representative Alkylation Reactions of α-Sulfinyl Esters

Electrophile (Alkyl Halide)BaseProduct
Methyl IodideLDAMethyl 2-phenylsulfinylpropanoate
Ethyl BromideNaOEtMethyl 2-phenylsulfinylbutanoate
Benzyl (B1604629) BromideLDAMethyl 3-phenyl-2-phenylsulfinylpropanoate

The sulfoxide group in this compound serves as a reactive site for nitrene insertion reactions. Nitrenes are highly reactive, electron-deficient nitrogen species that can be generated from various precursors. The interaction between a nitrene and a sulfoxide is influenced by the specific type of nitrene employed.

A notable distinction exists between the reactivity of sulfonyl nitrenes and sulfinyl nitrenes with sulfoxides. nih.govacs.org

Sulfonyl Nitrenes: These react with sulfoxides via a nucleophilic attack of the sulfur lone pair from the sulfoxide onto the electrophilic nitrogen atom of the nitrene. acs.orgresearchgate.net

Sulfinyl Nitrenes: In contrast, the known reactions of sulfinyl nitrenes with sulfoxides proceed through an electrophilic attack at the sulfur atom of the nitrene. nih.govacs.orgresearchgate.net The reaction is initiated by the attack of the sulfoxide oxygen onto the sulfur atom of the sulfinyl nitrene, which, following a rearrangement, yields N-sulfonyl sulfilimines. nih.govresearchgate.net

This divergent reactivity can be explained by considering the resonance structures of sulfinyl nitrenes, which exhibit significant positive charge character on the sulfur atom, making it the center for electrophilic attack. nih.govresearchgate.net Catalytic systems, such as those involving iron(II), have been developed to facilitate nitrene transfer reactions to sulfoxides, leading to the efficient construction of N-acyl sulfoximines. acs.org

The enolate derived from this compound is an effective nucleophile in Michael additions, a type of conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com In this role, the enolate acts as a "Michael donor," adding to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor." wikipedia.orgorganic-chemistry.org This reaction is a powerful and widely used method for forming carbon-carbon bonds in a mild and atom-economical manner. wikipedia.org

The mechanistic pathway for the Michael addition involves three principal steps: masterorganicchemistry.com

Enolate Formation: A base deprotonates the α-carbon of this compound to generate the resonance-stabilized enolate.

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the Michael acceptor. youtube.comyoutube.com This 1,4-addition breaks the carbon-carbon π-bond of the acceptor, forming a new enolate intermediate. masterorganicchemistry.com

Protonation: The newly formed enolate is protonated, typically by the conjugate acid of the base used or during a workup step, to yield the final 1,4-adduct. masterorganicchemistry.com

The use of chiral sulfoxides, like in this compound, can induce diastereoselectivity in the Michael addition, making it a valuable tool in asymmetric synthesis.

Table 2: Michael Addition of this compound with Various Acceptors

Michael AcceptorBaseProduct Type
Methyl Vinyl KetoneTributylphosphineδ-Keto-α-sulfinylacetate
AcrylonitrileNaHγ-Cyano-α-sulfinylacetate
Diethyl FumarateNaOEtSubstituted succinate (B1194679) derivative

Investigation of Reaction Intermediates

Understanding the structure and behavior of transient species is fundamental to elucidating reaction mechanisms. In the reactions of this compound, the primary intermediate is the α-carbanion or enolate, formed upon deprotonation. The stability and reactivity of this enolate dictate the course of subsequent electrophilic and nucleophilic interactions.

Modern analytical techniques are employed to detect and characterize such fleeting intermediates.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can, under specific conditions (e.g., low temperature), provide structural information about stable enolate intermediates.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in solution, such as the enolates or other cationic/anionic species formed during a reaction. nih.gov Tandem mass spectrometry (MS/MS) can further provide structural insights by fragmenting the trapped ions. nih.gov

Trapping Experiments: Reactive intermediates can be "trapped" by introducing a specific reagent that reacts with the intermediate to form a stable, characterizable product. This provides indirect evidence for the existence and structure of the transient species.

Crystallography: For reactions that can be initiated within a crystal, time-resolved X-ray crystallography can provide snapshots of the molecular structure as the reaction progresses, allowing for the direct visualization of intermediate states. nih.gov

In the context of this compound, these methods would be invaluable for studying the enolate intermediate in alkylation and Michael reactions, as well as for probing the transient species formed during nitrene insertion into the sulfoxide group.

Applications of Methyl 2 Phenylsulfinylacetate in Stereoselective Organic Synthesis

Role as a Chiral Auxiliary and Building Block in Asymmetric Transformations

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of one or more reactions. nih.gov After serving its purpose, the auxiliary can typically be removed and ideally recycled. researchgate.net Methyl 2-phenylsulfinylacetate functions effectively as such a tool. The core of its utility lies in the chiral sulfinyl (S=O) group attached to the carbon alpha to the ester carbonyl.

The lone pair of electrons on the sulfur atom and the oxygen atom of the sulfinyl group create a chiral environment. When the alpha-carbon is deprotonated to form an enolate, the bulky phenylsulfinyl group effectively shields one face of the planar enolate. This steric hindrance directs incoming electrophiles to the opposite, less hindered face, resulting in a highly diastereoselective bond formation. This principle makes it a valuable chiral building block for asymmetric synthesis, allowing for the controlled introduction of new stereocenters. mdpi.comenamine.net

The general strategy involves three key steps:

Attachment: The substrate of interest is modified to include the this compound moiety.

Stereoselective Reaction: The key bond-forming reaction (e.g., alkylation, addition) is performed, with the chiral sulfinyl group directing the stereochemistry.

Removal: The sulfinyl group is removed through methods like reduction or pyrolytic elimination to yield the enantiomerically enriched target molecule.

Stereocontrolled Carbon-Carbon Bond Forming Reactions

The ability to form carbon-carbon bonds with predictable stereochemistry is a cornerstone of modern organic synthesis. This compound provides a reliable platform for several such transformations.

The Michael addition, or conjugate addition, is a fundamental reaction for C-C bond formation. mdpi.com When employing a chiral nucleophile derived from this compound, this reaction can be rendered asymmetric. The enolate of this compound can act as a soft nucleophile, adding to α,β-unsaturated carbonyl compounds (enones) in a 1,4-fashion.

While specific examples detailing the synthesis of lactones directly from a Michael addition using this compound are not extensively documented in readily available literature, a general synthetic pathway can be proposed based on established chemical principles.

Asymmetric Michael Addition: The lithium enolate of (R)- or (S)-methyl 2-phenylsulfinylacetate is added to a cyclic or acyclic enone. The chiral sulfoxide (B87167) directs the approach of the enone, leading to a Michael adduct with high diastereoselectivity.

Diastereoselective Reduction: The ketone functionality in the adduct is then reduced. The choice of reducing agent can be crucial for controlling the stereochemistry of the resulting hydroxyl group, often influenced by the existing stereocenters.

Lactonization: Subsequent acid- or base-catalyzed intramolecular transesterification leads to the closure of the lactone ring, with the concurrent removal of the phenylsulfinyl group via reductive cleavage or other methods.

This sequence allows for the construction of stereochemically rich lactone frameworks, which are common motifs in many biologically active natural products.

Table 1: Plausible Reaction Scheme for Asymmetric Lactone Synthesis

StepReactantsKey TransformationStereochemical Control
1This compound, Base (e.g., LDA), α,β-Unsaturated KetoneMichael AdditionChiral sulfinyl group directs the 1,4-addition.
2Michael Adduct, Reducing Agent (e.g., NaBH₄)Ketone ReductionSubstrate control from existing stereocenters.
3Hydroxy-keto-ester, Acid/Base CatalystIntramolecular CyclizationFormation of the lactone ring.

The thermal syn-elimination of sulfoxides is a classic and highly reliable method for generating carbon-carbon double bonds with defined stereochemistry. nih.govnih.gov This pyrolytic reaction proceeds through a five-membered cyclic transition state, enforcing a syn relationship between the sulfoxide group and the β-hydrogen that is removed. nih.gov This property is exploited to synthesize α,β-unsaturated esters stereoselectively.

The process begins with the alkylation of the α-carbon of this compound. The resulting β-sulfinyl ester is then heated in an inert solvent, which induces the elimination of phenylsulfenic acid and formation of the alkene.

For example, to synthesize methyl cinnamate (B1238496) derivatives, the enolate of this compound is first reacted with a benzyl (B1604629) bromide derivative. The subsequent thermal elimination furnishes the corresponding (E)-α,β-unsaturated ester in high yield and stereoselectivity. nih.gov The (E)-isomer is typically the major product due to thermodynamic stability.

Table 2: Synthesis of (E)-α,β-Unsaturated Esters via Sulfoxide Elimination

Alkylating Agent (R-X)Intermediate β-Sulfinyl EsterProduct (α,β-Unsaturated Ester)
Benzyl bromideMethyl 2-benzyl-2-phenylsulfinylacetateMethyl (E)-cinnamate
4-Methoxybenzyl chlorideMethyl 2-(4-methoxybenzyl)-2-phenylsulfinylacetateMethyl (E)-4-methoxycinnamate
Ethyl iodideMethyl 2-ethyl-2-phenylsulfinylacetateMethyl (E)-2-pentenoate

Cyclopropane rings are structurally significant motifs found in numerous natural products and pharmaceuticals. wikipedia.org Their synthesis often involves the addition of a carbene or carbenoid to an alkene. While direct use of this compound in intermolecular cyclopropanation is not a common strategy, related sulfur compounds, such as sulfur ylides, are staples in this field (e.g., the Corey-Chaykovsky reaction).

A plausible, albeit less direct, pathway involving this compound could be a Michael-initiated ring closure (MIRC). In this hypothetical sequence, the enolate of the sulfinylacetate would act as the Michael donor to a suitable acceptor, such as an α,β-unsaturated halide. The resulting intermediate could then undergo an intramolecular nucleophilic substitution to form the three-membered ring. However, specific and optimized examples of this approach using this compound are not well-documented. The high ring strain of cyclopropanes makes their synthesis challenging, and reactions are often highly specific to the reagents used. wikipedia.orgmasterorganicchemistry.com

Strategies in Natural Product Synthesis Leveraging this compound

The ultimate demonstration of a synthetic method's utility is its application in the total synthesis of complex natural products. nih.govkfupm.edu.sa Chiral building blocks like this compound are designed for precisely this purpose, allowing for the efficient and stereocontrolled assembly of advanced intermediates. nih.govnih.gov The reactions discussed—asymmetric additions and stereoselective eliminations—are fundamental steps in constructing the carbon skeletons of polyketides, alkaloids, and terpenoids. researchgate.netresearchgate.net

Despite its clear potential as a versatile C2-synthon, specific examples of the application of this compound in a completed total synthesis of a natural product are not prominently featured in a review of the chemical literature. Synthetic chemists often have a wide array of chiral auxiliaries and catalysts to choose from, and the selection is highly dependent on the specific target molecule. Nevertheless, the principles it embodies—using a chiral sulfoxide to control stereochemistry at an adjacent carbon—is a well-established and successful strategy in complex molecule synthesis.

Contributions to Complex Molecular Architecture Construction

This compound serves as a powerful reagent for the construction of complex molecular architectures due to the predictable stereochemical control exerted by the chiral sulfinyl group. Its primary contribution is providing a reliable method for the diastereoselective formation of new carbon-carbon bonds at the α-position.

By serving as a chiral enolate equivalent, it enables chemists to perform stereoselective alkylations and conjugate additions. Furthermore, the sulfinyl group is not merely a stereodirecting group; it is also a functional handle that can be transformed. The pyrolytic elimination to form alkenes is a prime example of its dual utility. nih.govnih.gov This allows for the creation of one type of functionality (a new stereocenter) and its subsequent conversion into another (a double bond), increasing the strategic depth of a synthetic plan. This versatility makes it a valuable tool for building molecules with multiple, well-defined stereocenters, which is a central challenge in modern organic synthesis.

Advanced Characterization and Computational Analysis of Methyl 2 Phenylsulfinylacetate

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of Methyl 2-phenylsulfinylacetate and probing its chemical environment. High-resolution techniques provide precise data on the connectivity, stereochemistry, and functional groups within the molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the presence of a chiral sulfur atom renders the adjacent methylene (B1212753) protons diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals in the ¹H NMR spectrum.

¹H NMR Analysis : The proton spectrum is expected to show distinct signals for the methyl ester protons, the diastereotopic methylene protons, and the aromatic protons of the phenyl group. The phenyl group protons would typically appear in the downfield region (around 7.5-7.8 ppm), while the methyl ester protons would be a singlet in the upfield region (around 3.6 ppm). The key feature would be the methylene protons adjacent to the chiral sulfoxide (B87167), which are expected to appear as a pair of doublets (an AB quartet) due to their chemical non-equivalence and geminal coupling.

¹³C NMR Analysis : The carbon spectrum provides information on all unique carbon environments. libretexts.orgchemguide.co.uk The carbonyl carbon of the ester group is expected to have the largest chemical shift (around 165 ppm). The aromatic carbons would appear in the 124-135 ppm range, with the carbon directly attached to the sulfur (ipso-carbon) being distinct. The methyl ester carbon would be found around 53 ppm, and the methylene carbon adjacent to the sulfoxide would be observed around 65 ppm.

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the diastereotopic methylene protons. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra would be used to correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the 1D spectra.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
Phenyl (C₆H₅)~7.5 - 7.8Multiplet (m)
Methylene (CH₂)~3.8 - 4.2AB quartet (2 x d)
Methyl (OCH₃)~3.6Singlet (s)

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon GroupExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~165
Phenyl (C-S, ipso)~140
Phenyl (C-H)~124 - 135
Methylene (CH₂)~65
Methyl (OCH₃)~53

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong absorption band for the sulfoxide (S=O) group is typically observed in the range of 1030-1070 cm⁻¹. The carbonyl (C=O) stretch of the ester group would produce another strong, sharp peak around 1730-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations and the characteristic absorptions for the aromatic ring.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching~3050 - 3100
Aliphatic C-HStretching~2950 - 3000
Ester C=OStretching~1730 - 1750
Aromatic C=CStretching~1450 - 1600
Ester C-OStretching~1150 - 1250
Sulfoxide S=OStretching~1030 - 1070

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₁₀O₃S), the calculated monoisotopic mass is 198.035065 Da. HRMS analysis would aim to detect the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide further structural information.

Table 4: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₀O₃S
Calculated Monoisotopic Mass198.035065 Da
Expected Ion (ESI+)[M+H]⁺
Expected m/z for [M+H]⁺199.04234

Quantum Chemical Calculations and Theoretical Investigations

Computational chemistry provides deep insights into the molecular properties and reaction dynamics that complement experimental findings. Quantum chemical calculations are particularly useful for studying molecules like this compound, where stereochemistry and electronic effects play a crucial role.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties, and analyze the frontier molecular orbitals (HOMO and LUMO).

The analysis of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to nucleophilic or electrophilic attack. Such calculations are valuable for understanding the reactivity of the sulfoxide group and the alpha-carbon. mdpi.comresearchgate.net

Computational modeling is instrumental in elucidating complex reaction mechanisms at the molecular level. For reactions involving this compound, such as Pummerer-type rearrangements or nucleophilic substitutions, computational studies can map out the entire reaction pathway. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energy barriers, which helps in understanding reaction rates and selectivity. nih.gov For a chiral molecule like this compound, computational modeling can be particularly powerful in explaining and predicting the stereochemical outcome of its reactions by comparing the energies of diastereomeric transition states. acs.org

Conformational Analysis and Stereochemical Preferences via Computational Approaches

Computational studies, particularly through ab initio molecular orbital calculations, provide significant insights into the conformational preferences and stereochemistry of β-carbonyl sulfoxides like this compound. These theoretical approaches allow for the examination of molecular geometries, electronic structures, and the subtle intramolecular interactions that dictate the most stable conformations.

Research on analogous β-carbonyl sulfoxides reveals a distinct preference for a folded or quasi-cis conformation in both the gas and solid phases. rsc.org In this arrangement, the CH₂–S(O) bond is oriented in a nearly cis position relative to the carbonyl group. This preference is contrary to other β-carbonyl thio-derivatives, such as β-keto sulfides and sulfones, which typically adopt a gauche conformation. rsc.org

The stability of this quasi-cis conformation is attributed to a significant non-bonded interaction between the negatively charged carbonyl oxygen and the positively charged sulfur atom. rsc.org The distance between these two atoms is calculated to be between 2.8 and 2.9 Å, a value considerably shorter than the sum of their van der Waals radii, indicating a strong attractive interaction. rsc.org This electrostatic attraction, along with charge transfer interactions, is a primary stabilizing factor for this specific stereochemical arrangement.

The computational findings for analogous compounds are summarized in the table below, providing a model for the expected conformational behavior of this compound.

Computational Parameter Finding for Analogous β-Carbonyl Sulfoxides Implication for this compound
Preferred Conformation Quasi-cis orientation of the CH₂–S(O) bond relative to the C=O group. rsc.orgA folded structure is the most likely low-energy conformer.
Key Stabilizing Interaction Strong non-bonded electrostatic attraction between the carbonyl oxygen and the sulfur atom. rsc.orgIntramolecular electrostatic forces are critical in determining its 3D structure.
Interatomic Distance (O···S) 2.8–2.9 Å. rsc.orgA similarly short distance is expected, indicating a strong attractive force.
Comparison to Related Compounds Contrasts with the gauche conformation preferred by β-keto sulfides and sulfones. rsc.orgThe sulfoxide group plays a unique role in directing the molecular conformation.

These computational approaches are crucial for understanding the intrinsic factors that govern the three-dimensional structure of this compound, which in turn influences its reactivity and physical properties.

Synthesis and Exploration of Methyl 2 Phenylsulfinylacetate Derivatives and Analogues

Design and Synthesis of Structurally Modified Sulfinyl Esters

The design of structurally modified sulfinyl esters is primarily driven by the goal of creating versatile chiral building blocks. Modifications typically involve introducing substituents on the aromatic ring, altering the ester group, or appending alkyl groups to the α-carbon. These modifications are crucial for tuning the steric and electronic properties of the molecule, which in turn influences its reactivity and stereoselectivity in subsequent transformations.

The synthesis of these derivatives often relies on well-established methods for creating chiral sulfinyl compounds. One of the foundational approaches is the Andersen-type synthesis, which involves the reaction of a nucleophile with an enantiomerically pure sulfinate ester, such as menthyl p-toluenesulfinate. This method allows for the reliable transfer of chirality from the menthyl auxiliary to the sulfur atom. nih.gov

A more direct approach to structural diversity involves the diastereoselective alkylation of the carbanion generated from methyl 2-phenylsulfinylacetate itself. Deprotonation at the α-carbon using a strong base like lithium diisopropylamide (LDA) creates a stabilized carbanion. The inherent chirality at the sulfur atom directs the approach of an incoming electrophile (e.g., an alkyl halide), leading to the formation of α-substituted products with varying degrees of diastereoselectivity. The choice of base, solvent, and reaction temperature is critical for maximizing this selectivity.

Another key synthetic strategy is the stereoselective oxidation of a corresponding prochiral sulfide (B99878), methyl 2-(phenylthio)acetate. A variety of chiral oxidation systems, often employing transition metal catalysts with chiral ligands, have been developed to achieve high enantiomeric excess in the resulting sulfoxide (B87167). nih.govacs.org

Furthermore, Friedel-Crafts reactions provide a direct route to modify the aromatic ring. Using methyl sulfinates as electrophiles, various aryl sulfoxides can be synthesized by reacting them with electron-rich aromatic systems. This method offers a pathway to diaryl sulfoxides or alkyl aryl sulfoxides with diverse substitution patterns on the aromatic nucleus. acs.org The high regioselectivity often observed is attributed to the steric and electronic properties of the Wheland intermediate formed during the reaction. acs.org

Below is a summary of representative synthetic approaches to modified α-sulfinyl esters.

Entry Starting Material Reagent(s) Modification Achieved Key Feature
1This compound1. LDA2. R-X (Alkyl Halide)α-AlkylationDiastereoselective C-C bond formation
2Methyl 2-(phenylthio)acetateChiral Oxidant (e.g., Sharpless reagent)Formation of chiral sulfoxideAsymmetric oxidation
3Menthyl p-toluenesulfinateArMgBr (Grignard Reagent)Aryl group introductionChirality transfer from auxiliary
4Benzene (or derivative)Methyl methanesulfinate, Lewis AcidAryl sulfoxide synthesisFriedel-Crafts sulfinylation

Investigation of Reactivity Divergence in Analogues

The structural modifications detailed above lead to significant divergence in the reactivity of this compound analogues. This altered reactivity is most prominently observed in two key areas: the acidity and nucleophilicity of the α-carbon, and the susceptibility of the sulfoxide to rearrangement.

One of the most characteristic reactions of α-sulfinyl esters is the Pummerer rearrangement. organicreactions.orgscispace.com This reaction typically occurs in the presence of an activating agent, such as acetic anhydride (B1165640), and transforms the sulfoxide into an α-acyloxy thioether. wikipedia.org The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a highly electrophilic thial cation intermediate. wikipedia.org The subsequent capture of this intermediate by a nucleophile completes the rearrangement.

The nature of substituents on the phenyl ring significantly influences this process. Electron-withdrawing groups (EWGs) on the ring increase the acidity of the α-protons, facilitating the initial elimination step. Conversely, electron-donating groups (EDGs) can stabilize the thial cation intermediate, potentially altering the reaction pathway or rate. The choice of activator is also critical; stronger activators like trifluoroacetic anhydride can promote the reaction under milder conditions compared to acetic anhydride. wikipedia.org

The reactivity of the α-carbanion also varies with structure. The stability of this carbanion, and thus its nucleophilicity, is affected by substituents on the aryl ring. For instance, in reactions involving β-sulfinyl esters, analogues with extremely electron-deficient aryl groups have been shown to decrease the enantioselectivity of alkylation reactions, even when product yields remain high. mdpi.com This suggests that electronic effects can impact the stereochemical integrity of the reaction.

The steric bulk of both the ester group (e.g., methyl vs. tert-butyl) and any α-substituent also plays a crucial role. Larger groups can hinder the approach of electrophiles or nucleophiles, affecting both reaction rates and diastereoselectivity in alkylation and aldol-type condensation reactions.

Analogue Feature Effect on Reactivity Example Reaction
Electron-withdrawing group on phenyl ringIncreases α-proton acidity; may stabilize carbanionPummerer Rearrangement, Alkylation
Electron-donating group on phenyl ringStabilizes thial cation intermediatePummerer Rearrangement
Bulky α-substituentSteric hindrance, influences diastereoselectivityAlkylation, Aldol Condensation
Bulky ester group (e.g., tert-butyl)Steric hindrance, can affect approach to carbonylNucleophilic Addition

Applications of Derivatized Sulfinyl Esters in Organic Synthesis

The tunable reactivity and inherent chirality of derivatized sulfinyl esters make them powerful intermediates in organic synthesis. Their primary application is as chiral auxiliaries to control the stereochemistry of new carbon-carbon and carbon-heteroatom bonds. nih.gov

The diastereoselective alkylation of the α-carbanion of this compound derivatives is a cornerstone application. After alkylation, the sulfinyl group can be removed reductively (e.g., with Raney Nickel or aluminum amalgam) to yield chiral carboxylic acid esters. Alternatively, thermal elimination of the sulfinyl group (the Mislow-Evans rearrangement) can produce α,β-unsaturated esters.

These compounds are also precursors for other valuable chiral sulfur-containing molecules. For example, enantiopure sulfinate esters can be converted into a wide range of other sulfur stereogenic centers, positioning them as central "linchpin" intermediates in asymmetric synthesis. nih.gov β-Sulfinyl esters, which share key reactivity principles, serve as effective nucleophilic reagents after in-situ generation of sulfenate anions. These anions can react with various electrophiles in transition metal-catalyzed reactions to produce a diverse array of chiral sulfoxides and sulfinamides. mdpi.com

The utility of related N-sulfinyl compounds, such as tert-butanesulfinamide, highlights the broader importance of the sulfinyl group in asymmetric synthesis. These auxiliaries are widely used for the preparation of chiral amines, amino acids, and N-heterocycles, which are common motifs in natural products and pharmaceuticals. nih.govnih.gov The principles of stereochemical induction by the sulfinyl group in these systems are directly analogous to those in α-sulfinyl esters.

A summary of key synthetic transformations is provided below.

Transformation Reagents Product Type Synthetic Value
Reductive C-S Bond CleavageRaney Ni, Al(Hg)Chiral esterAccess to α-chiral carbonyl compounds
Thermal EliminationHeatα,β-Unsaturated esterC=C bond formation
Pummerer RearrangementAcetic Anhydrideα-Acetoxy thioetherFunctional group interconversion
Nucleophilic Displacement at SulfurOrganometallics (e.g., Grignard)Chiral sulfoxidesSynthesis of diverse sulfoxides

Structure-Reactivity Relationships in Related α-Sulfinyl Carboxylates

The synthetic utility of α-sulfinyl carboxylates is governed by a set of well-defined structure-reactivity relationships. The interplay between the electronic nature of the substituents, the steric environment, and the inherent properties of the sulfinyl group dictates the outcome of their reactions.

Acidity of α-Protons : The sulfinyl group, being electron-withdrawing, significantly increases the acidity of the adjacent α-protons compared to a simple ester. This effect is further modulated by substituents on the aryl ring. Electron-withdrawing groups enhance this acidity, facilitating carbanion formation with weaker bases. This is a critical factor in alkylation, condensation, and elimination reactions.

Stereochemical Control : The chirality at the sulfur atom is the linchpin of stereocontrol. The sulfinyl oxygen and the aryl group create a rigid, asymmetric environment. In carbanion-based reactions, the metal cation often chelates with both the sulfinyl and carbonyl oxygens, creating a conformationally restricted intermediate that directs the approach of an electrophile to the less hindered face, resulting in high diastereoselectivity.

Electrophilicity of the Sulfur Atom : In the Pummerer rearrangement, the reactivity is dictated by the electrophilicity of the sulfur atom after activation. The stability of the resulting thial cation is paramount. Aryl groups, particularly those with electron-donating substituents, can stabilize this cationic intermediate through resonance, thereby influencing the rate and feasibility of the rearrangement. wikipedia.org

Leaving Group Ability : In nucleophilic substitution reactions at the sulfur atom (e.g., the Andersen synthesis), the alkoxy group of the sulfinate ester acts as a leaving group. The facility of this displacement is related to the stability of the corresponding alkoxide.

These relationships establish α-sulfinyl carboxylates as predictable and reliable chiral synthons. By carefully selecting the substituents on the aryl ring, the nature of the ester group, and the reaction conditions, chemists can fine-tune the reactivity and stereoselectivity to achieve a desired synthetic outcome.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-phenylsulfinylacetate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound (CAS 14090-83-6) is typically synthesized via oxidation of methyl 2-phenylsulfanylacetate using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. Reaction optimization involves monitoring temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane or methanol), and stoichiometric ratios to control sulfoxide stereochemistry. Purity is assessed via HPLC or GC-MS, referencing supplier-grade standards (e.g., >95% purity thresholds) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm sulfinyl group placement and ester functionality.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (C9_9H10_{10}O3_3S, MW 198.24).
  • Infrared (IR) Spectroscopy : Peaks near 1040–1060 cm1^{-1} (S=O stretch) and 1730 cm1^{-1} (ester C=O). Cross-referencing with certified reference materials ensures accuracy .

Q. What protocols ensure safe handling and waste disposal of this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.
  • Waste Disposal : Segregate organic waste containing sulfoxides and coordinate with certified waste management services for incineration or chemical neutralization. Compliance with OSHA and EPA guidelines is mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or reactivity studies involving this compound?

  • Methodological Answer : Discrepancies in 1^1H NMR splitting patterns (e.g., sulfinyl group diastereotopy) or unexpected reactivity (e.g., ester hydrolysis under basic conditions) require:

  • Computational Modeling : DFT calculations to predict spectroscopic signatures.
  • Controlled Replication : Repetition under inert atmospheres or varying pH to isolate variables.
  • Database Cross-Validation : Compare with NIST Chemistry WebBook or peer-reviewed spectral libraries .

Q. What strategies improve enantiomeric purity of this compound for chiral synthesis applications?

  • Methodological Answer :

  • Chiral Oxidants : Use (+)- or (-)-diethyl tartrate-modified oxidizing agents to induce asymmetry.
  • Chromatographic Resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak® IA) to separate enantiomers.
  • Kinetic Resolution : Optimize reaction time to favor one enantiomer via selective oxidation rates. Purity is quantified using polarimetry or circular dichroism (CD) .

Q. How is this compound utilized in drug delivery or prodrug design?

  • Methodological Answer : The sulfinyl group enhances solubility and serves as a metabolic lability site. Applications include:

  • Prodrug Activation : Enzymatic reduction of the sulfoxide to sulfide in vivo.
  • Targeted Delivery : Conjugation with monoclonal antibodies via ester hydrolysis.
  • Stability Studies : Accelerated degradation testing under simulated physiological conditions (pH 7.4, 37°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.